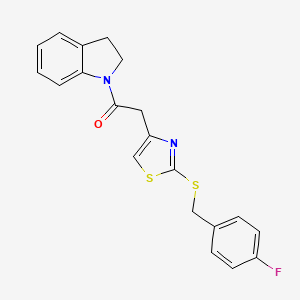
2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H17FN2OS2 and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a thiazole derivative notable for its complex structure and potential biological activities. The compound integrates a thiazole moiety with a fluorobenzyl group and an indoline structure, suggesting diverse pharmacological properties. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H16FN2OS, with a molecular weight of 342.39 g/mol. Its structure includes:
- Thiazole Ring : Contributes to the compound's reactivity and biological interactions.
- Fluorobenzyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Indoline Moiety : May influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole : The reaction of thiazole precursors with suitable thiol compounds.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions using 4-fluorobenzyl chloride.
- Final Acetylation : Acetylation with indoline derivatives to yield the final product.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes.
Anticancer Properties
Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. Specific pathways affected include:
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
- Apoptosis Activation : Upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes, including:
| Enzyme | Mechanism of Action | Biological Implication |
|---|---|---|
| CYP450 | Competitive inhibition | Affects drug metabolism |
| Kinases | Allosteric modulation | Influences signaling pathways |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Effects :
- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Demonstrated significant inhibition zones in disk diffusion assays, suggesting potent antibacterial activity.
-
Cancer Cell Line Study :
- Objective : To assess cytotoxic effects on human cancer cell lines (e.g., MCF-7, HeLa).
- Results : IC50 values indicated effective dose-dependent cytotoxicity, with mechanisms involving apoptosis confirmed via flow cytometry.
-
Enzyme Interaction Analysis :
- Objective : To determine inhibitory effects on specific enzymes.
- Results : Kinetic studies revealed competitive inhibition patterns, suggesting potential for drug development targeting metabolic pathways.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORYSNKTSCHXEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














